molecular formula C18H19N3O2S B2756432 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide CAS No. 2034563-77-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2756432
CAS No.: 2034563-77-2
M. Wt: 341.43
InChI Key: MYUYMUJPYSCAHX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Research has demonstrated the synthesis of thiophene derivatives through the coupling of specific carboxamides with various reagents to yield a variety of heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives. These compounds have applications in developing novel organic materials with potential utility in pharmaceuticals and electronics (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anti-tumor Agents from Pyrazoline Derivatives

A novel synthesis approach has been explored to produce pyrazoline derivatives showing significant anti-tumor activity. These compounds are synthesized using specific substrates and have shown promising effects against various cancer cell lines, illustrating their potential in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).

Fluorescent Dyes for Imaging and Sensing

The use of specific thioamides as building blocks in the synthesis of fluorescent dyes has been reported. These dyes exhibit fluorescence across a broad spectrum and are used in imaging and sensing applications. The dual fluorescence and high emission efficiency of these compounds make them suitable for various scientific and industrial applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Synthesis of Benzamide-Based Fluorophores

Research into the synthesis of benzamide-based fluorophores has led to the development of novel compounds with significant antiviral activities, particularly against the H5N1 avian influenza virus. These findings highlight the potential of such compounds in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Additives for Lubricating Oils

Studies have also explored the synthesis of novel thiazoles as potential antioxidant additives for lubricating oils. These compounds have shown promising results in enhancing the antioxidant properties of oils, indicating their utility in industrial applications to improve the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).

Mechanism of Action

Target of Action

The primary target of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, enhancing their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By hyperpolarizing the neurons, it reduces their excitability, which can influence various neurological processes .

Pharmacokinetics

Similar compounds have shown improved metabolic stability over prototypical urea-based compounds . This suggests that this compound may also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

The activation of GIRK channels by this compound results in the hyperpolarization of neurons, reducing their excitability. This can have various effects at the molecular and cellular level, potentially influencing neurological processes .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(19-9-12-23-13-11-21-10-2-8-20-21)16-6-4-15(5-7-16)17-3-1-14-24-17/h1-8,10,14H,9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUYMUJPYSCAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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